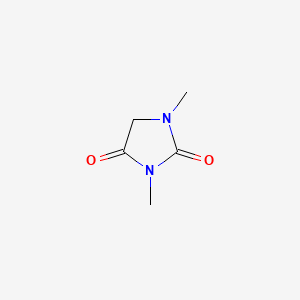
1,3-Dimethylimidazolidine-2,4-dione
货号 B1580622
分子量: 128.13 g/mol
InChI 键: RFTORHYUCZJHDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07932400B2
Procedure details


In a 30 ml glass vessel equipped with a stirrer, thermometer and a reflux condenser were charged 1.0 g (6.8 mmol) of 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone synthesized in the same manner as in Reference example A1, 2 ml of water and 0.18 g (1.8 mmol) of 98% sulfuric acid, and the mixture were reacted at 95 to 100° C. for 6 hours. After completion of the reaction, the reaction mixture was analyzed by high-performance liquid chromatography (quantitative value by refractive index detector), then, 766 mg (Reaction yield; 87%) of 1,3-dimethylimidazolidin-2,4-dione was formed.



Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:6](O)[N:5]([CH3:8])[C:4](=[O:9])[N:3]1[CH3:10].S(=O)(=O)(O)O>O>[CH3:8][N:5]1[CH2:6][C:2](=[O:1])[N:3]([CH3:10])[C:4]1=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1N(C(N(C1O)C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.18 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 30 ml glass vessel equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture were reacted at 95 to 100° C. for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(N(C(C1)=O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 766 mg | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
